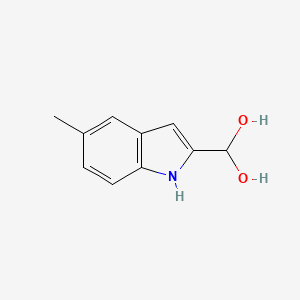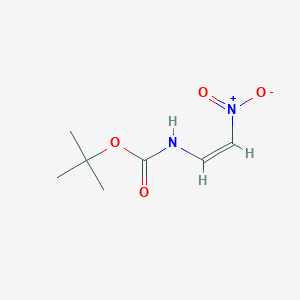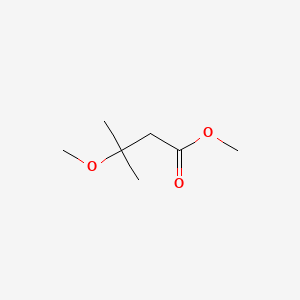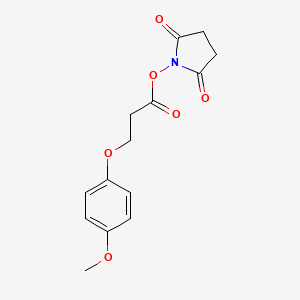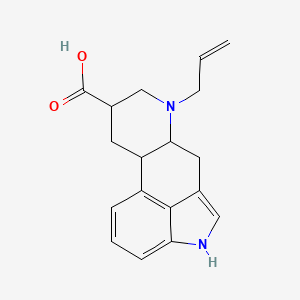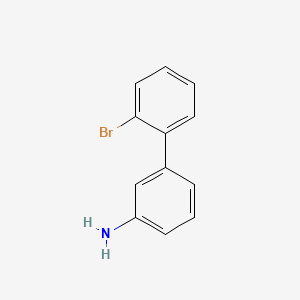![molecular formula C7H12N4 B12284086 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a pyrrolidine ring attached to a 1,2,3-triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
The synthesis of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole typically involves the alkylation of azoles with a mesylate or its analogues, followed by deprotection. This two-step method allows for the preparation of the compound in yields ranging from 16% to 65% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics.
Mecanismo De Acción
The mechanism of action of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, while the triazole ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
- 1-(Pyrrolidin-2-yl)-1H-pyrazoles
- 1-(Pyrrolidin-2-yl)-1H-imidazoles
- 1-(Piperidin-2-yl)-1H-pyrazoles
- 1-(Piperidin-2-yl)-1H-1,2,4-triazoles
These compounds share structural similarities but differ in their ring systems and substituents, which can lead to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
1-(pyrrolidin-2-ylmethyl)triazole |
InChI |
InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 |
Clave InChI |
MJIWVLBPVFCYJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


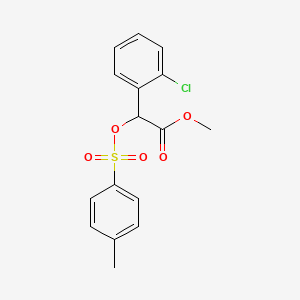
![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
